molecular formula C8H6BrN3 B1270323 6-Bromoquinazolin-4-amine CAS No. 21419-48-7

6-Bromoquinazolin-4-amine

Cat. No. B1270323
CAS RN: 21419-48-7
M. Wt: 224.06 g/mol
InChI Key: FHCKWLXHKAPOBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those related to 6-Bromoquinazolin-4-amine, often involves nucleophilic substitution reactions, Buchwald–Hartwig amination, and other specialized reactions. For instance, substituted benzoquinazolinones have been prepared under Buchwald–Hartwig conditions by reacting bromoquinazolinones with amines in the presence of a palladium catalyst (Nowak et al., 2014). Another example includes the synthesis of quinazoline and tetrahydroquinazoline derivatives through copper-catalyzed tandem reactions (Fan et al., 2014).

Molecular Structure Analysis

The molecular structure of 6-Bromoquinazolin-4-amine is characterized by the presence of a bromine atom at the 6-position of the quinazoline ring, which significantly influences its chemical reactivity and interactions. Structural analyses of similar compounds are typically performed using spectroscopic methods such as NMR and IR, providing insights into the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

6-Bromoquinazolin-4-amine can undergo various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. It is also a precursor for further functionalization through reactions such as the Buchwald–Hartwig amination, enabling the introduction of different amine substituents into the quinazoline core. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophiles demonstrates the compound's reactivity and potential for generating diverse derivatives (Kuryazov et al., 2010).

Scientific Research Applications

Anticancer Agent and Apoptosis Inducer

6-Bromoquinazolin-4-amine derivatives have been explored for their potential as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (a derivative) has demonstrated potent apoptosis-inducing capabilities with significant efficacy in cancer models, including breast cancer, and shows high blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis of Fluorescent Compounds

6-Bromoquinazolin-4-amine plays a role in the synthesis of fluorescent compounds, such as indazolo[3,2-a]isoquinolin-6-amines. This process involves Suzuki coupling and Cadogan cyclization, highlighting its utility in creating functionalized molecules with potential applications in various scientific fields (Balog et al., 2013).

Microwave Irradiation and Solvent-Free Synthesis

The compound is used in the one-pot, three-component synthesis of quinazolinone derivatives. This method employs microwave irradiation and solvent-free conditions, showcasing an efficient and eco-friendly approach in organic synthesis (Mohammadi & Hossini, 2011).

Synthesis of Pharmacologically Active Derivatives

6-Bromoquinazolin-4-amine is instrumental in synthesizing pharmacologically active derivatives with potential anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives have been synthesized and characterized for their potential therapeutic applications (Rajveer et al., 2010).

Anticancer Activity of Quinazolinone Derivatives

The reaction of 6-bromoquinazolinones with amines and thiols under specific conditions leads to the formation of quinazolinone derivatives with notable anticancer activities. This highlights its role in developing potential cancer therapies (Malinowski et al., 2015).

Synthesis of Chemically Functionalized Compounds

The compound is used in producing chemically functionalized quinazolines, like 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione. These functionalized compounds are valuable in various chemical synthesis processes, further expanding the utility of 6-bromoquinazolin-4-amine in research (Kuryazov et al., 2010).

Applications in Buchwald–Hartwig Amination

6-Bromoquinazolin-4-amine derivatives are useful in Buchwald–Hartwig amination, a key process in organic chemistry for creating C-N bonds, thus playing a vital role in the synthesis of various organic compounds (Nowak et al., 2014).

Antimicrobial Activity

Derivatives of 6-Bromoquinazolin-4-amine have been evaluated for their antimicrobial properties, providing insights into developing new antimicrobial agents (Patel et al., 2006).

Hypotensive Agents

Some derivatives have been studied for their hypotensive properties, indicating potential applications in cardiovascular research and treatment (Kumar et al., 2003).

Safety And Hazards

6-Bromoquinazolin-4-amine is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

6-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKWLXHKAPOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352547
Record name 6-bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinazolin-4-amine

CAS RN

21419-48-7
Record name 6-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TT Lan, DT Anh, H Pham‐The, DTM Dung… - Chemistry & …, 2020 - Wiley Online Library
Two series of 3‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐benzylpiperidin‐4‐yl)quinazolin‐4‐amines were designed initially as potential acetylcholine …
Number of citations: 4 onlinelibrary.wiley.com
VC Kommuri, K Tadiparthi, L Pawar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… Then, our scope was explored to 6-bromoquinazolin-4-amine with different aryl iodo compounds to get the corresponding product in excellent yields (Table 3). Moreover, a gram-scale (…
Number of citations: 2 www.tandfonline.com
A Omran - 2022 - opus4.kobv.de
The previous collaborative efforts of our research group at FAU (under supervision of Prof. Peter Gmeiner), Prof. Brian Kobilka’s group (Stanford University), Prof. Brian Shoichet’s group …
Number of citations: 3 opus4.kobv.de
S Zhou, K Wang, Z Hu, T Chen, Y Dong, R Gao… - European Journal of …, 2023 - Elsevier
There remain great unmet needs to treat coronavirus infections in clinic, and the development of novel antiviral agents is highly demanded. In this work, a phenotypic screening against …
Number of citations: 3 www.sciencedirect.com
L Wrobel, SM Hill, A Djajadikerta… - Nature …, 2022 - nature.com
Enhancing the removal of aggregate-prone toxic proteins is a rational therapeutic strategy for a number of neurodegenerative diseases, especially Huntington’s disease and various …
Number of citations: 9 www.nature.com
Y Loidreau, T Besson - Tetrahedron, 2011 - Elsevier
Rapid and efficient generation of CO and NH 3 in the reaction mixture via microwave-assisted thermal decomposition of formamide may represent a significant improvement over …
Number of citations: 49 www.sciencedirect.com

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